molecular formula C6H10O2 B3342289 4-Ethyloxolan-2-one CAS No. 16496-51-8

4-Ethyloxolan-2-one

Cat. No.: B3342289
CAS No.: 16496-51-8
M. Wt: 114.14 g/mol
InChI Key: MDQZVJSUBKPTHG-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol . This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyloxolan-2-one can be synthesized through several methods. One common method involves the reaction of ethyl bromide with 2(5H)-furanone in the presence of a base . Another method includes the use of diethylzinc and 2(5H)-furanone under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-ethyldihydrofuran-2(3H)-one. This process is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyloxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyloxolan-2-one involves its interaction with specific molecular targets. It is known to act as a flavoring agent by binding to olfactory receptors, which are responsible for detecting odors . The pathways involved include the activation of sensory neurons that transmit signals to the brain, resulting in the perception of its characteristic aroma.

Comparison with Similar Compounds

Uniqueness: 4-Ethyloxolan-2-one is unique due to its specific ethyl substitution, which imparts distinct chemical and sensory properties. Its pleasant aroma and versatility in chemical reactions make it valuable in various applications .

Properties

IUPAC Name

4-ethyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQZVJSUBKPTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937018
Record name 4-Ethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16496-51-8
Record name 4-Ethyldihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16496-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, dihydro-4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016496518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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